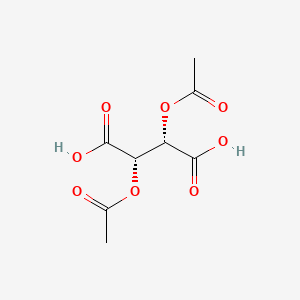
1-(2-Chloro-acetyl)-3-ethyl-urea
Descripción general
Descripción
Chloroacetyl chloride is a chlorinated acyl chloride . It’s a bifunctional compound, making it a useful building block chemical .
Synthesis Analysis
Industrially, chloroacetyl chloride is produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . It may also be prepared from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene .Molecular Structure Analysis
The molecular formula of chloroacetyl chloride is C2H2Cl2O . Its molecular weight is 112.943 .Chemical Reactions Analysis
Chloroacetyl chloride is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines .Physical And Chemical Properties Analysis
Chloroacetyl chloride is a colorless to yellow liquid with a density of 1.42 g/mL . It has a melting point of -22 °C and a boiling point of 106 °C . It reacts with water .Aplicaciones Científicas De Investigación
Asymmetric Aldol Reactions
- Catalysis in Asymmetric Reactions: 1-(2-Chloro-acetyl)-3-ethyl-urea derivatives are used as bifunctional catalysts in asymmetric aldol reactions. These reactions are significant for synthesizing 3-hydroxyoxindole derivatives with high enantioselectivities, which are crucial for pharmaceutical and chemical synthesis applications. The use of these catalysts has improved yields and selectivity in such reactions (Abbaraju & Zhao, 2014).
Synthesis of Novel Compounds
Novel Compound Synthesis
Research has explored the use of ethyl urea derivatives in the synthesis of novel phosphoranes. These compounds demonstrate significant chemoselective reactions and are potential intermediates for further chemical transformations (Afshar & Islami, 2009).
Urea Derivatives in Organic Synthesis
The reaction of ethyl iso-urea with various ketonic esters has been a subject of research, leading to the synthesis of several pyrimidines. These findings are crucial for the development of new organic compounds with potential applications in various industries (Basterfield & Powell, 1929).
Mechanistic Studies in Chemistry
- Mechanistic Studies: The antitumor mechanism of certain urea derivatives has been studied using 1-(2-chloroethyl)-1-nitroso-3-(3-pyridylmethyl) urea Narom-oxide. These studies provide insights into the chemical interactions and potential applications of these compounds in cancer treatment (Miyahara, Sueyoshi, & Kamiya, 1985).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis: Research in heterocyclic chemistry has utilized urea derivatives for synthesizing nitrogen- and sulfur-containing heterocycles. These compounds have potential applications in pharmaceuticals and agrochemicals (Safonova & Levkovskaya, 1971).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-(ethylcarbamoyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-2-7-5(10)8-4(9)3-6/h2-3H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSCQIPXTHOTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367919 | |
| Record name | 1-(2-Chloro-acetyl)-3-ethyl-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-acetyl)-3-ethyl-urea | |
CAS RN |
4791-24-6 | |
| Record name | 1-(2-Chloro-acetyl)-3-ethyl-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1363853.png)

![4-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1363859.png)
![4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363861.png)


![(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1363866.png)


![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol](/img/structure/B1363873.png)


